Product packaging for Apafant-d8(Cat. No.:CAS No. 1185101-22-7)

Apafant-d8

Cat. No.: B564520
CAS No.: 1185101-22-7
M. Wt: 449.9 g/mol
InChI Key: BEKJHBGMJHRUMU-UHFFFAOYSA-N
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Description

Fundamental Principles of Deuterium (B1214612) Labeling in Chemical Biology and Pharmacology

In chemical biology and pharmacology, deuterium labeling is primarily utilized to alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgresearchgate.net By strategically placing deuterium atoms at metabolically labile positions, researchers can enhance the metabolic stability of a compound, potentially leading to improved pharmacokinetic profiles, such as increased half-life and bioavailability. acs.orgresearchgate.net This can allow for lower effective doses and potentially reduce the formation of unwanted metabolites. acs.org

Furthermore, deuterium labeling is crucial for elucidating the metabolic pathways of drugs and other small molecules. acs.org By comparing the metabolism of the unlabeled compound to its deuterated analog, researchers can identify the specific sites of metabolic transformation. Deuterated compounds also serve as valuable internal standards in quantitative mass spectrometry, enabling precise and accurate measurement of analyte concentrations in biological samples. acs.orgscispace.com The mass shift introduced by deuterium allows for easy differentiation between the labeled standard and the endogenous or administered unlabeled compound. scispace.com

Historical Development and Evolution of Stable Isotope Applications in Research

The application of stable isotopes in scientific research has a long history, dating back to the discovery of deuterium in the 1930s. acs.orgnih.gov Early applications of stable isotopes, such as hydrogen and oxygen isotopes, were seen in geological studies to investigate processes like mineral deposition and the sources of hydrothermal fluids. geoscienceworld.org Stable isotope analysis has also been used in archaeology to reconstruct past diets and understand human behaviors by analyzing isotopes in biological remains. measurlabs.comresearchgate.net

Following a decline in the use of stable isotopes due to the increased availability of radioisotopes after World War II, stable isotope tracer methodologies have seen a resurgence and significant development. nih.gov The advent of advanced analytical instrumentation, particularly mass spectrometry, has made it possible to accurately measure stable isotope abundance with high sensitivity. nih.gov Today, stable isotope tracers are at the forefront of many physiological and biological mechanistic studies, with applications extending to diverse fields including medicine, ecology, and forensics. nih.govmdpi.comfrontiersin.orgnih.gov The ability to introduce a traceless tag with minimal alteration to chemical structure or biological activity makes deuterium labeling a powerful technique. scispace.com

Overview of Apafant (B1666065) as a Platelet-Activating Factor Receptor Antagonist

Apafant (WEB 2086) is a synthetic compound recognized for its potent and specific antagonistic activity against the platelet-activating factor (PAF) receptor. opnme.comnih.gov It belongs to the class of thieno-triazolodiazepines. nih.gov Apafant has been extensively used in both in vitro and in vivo studies to investigate the role of the PAF pathway. opnme.com

Apafant was first disclosed in 1987 and characterized as a potent and specific antagonist of the PAF receptor. opnme.comnih.gov In vitro studies demonstrated its ability to inhibit PAF-induced aggregation of human platelets and neutrophils with reported IC values of 0.17 µM and 0.36 µM, respectively. nih.gov It showed significantly higher potency compared to other compounds like kadsurenone, ketotifen, and thiazinamium (B1212724) chloride in inhibiting PAF-induced platelet aggregation. nih.gov

Pharmacological characterization using [H]apafant in guinea pig peritoneal macrophages revealed that apafant binds to a homogeneous population of noninteracting sites on the PAF receptor with a reported pK of 8.22 nM. nih.gov The association and dissociation kinetics of [H]apafant were found to be slow. nih.gov In vivo investigations in animal models demonstrated that apafant could potently reduce various PAF-mediated effects, including bronchoconstriction, hypotension, microvascular leakage, and anaphylactic shock. opnme.comnih.gov

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of biological processes, including inflammation, allergic responses, and shock. nih.govjst.go.jp It was initially identified for its ability to induce platelet aggregation and vasodilation. nih.gov PAF exerts its effects by binding to a specific G-protein coupled receptor, the platelet-activating factor receptor (PAFR). guidetopharmacology.orgwikipedia.orguniprot.org

PAFR is present on the surface and nuclear membranes of various cells, particularly those in the vascular and innate immune systems, including neutrophils, eosinophils, mast cells, macrophages, B cells, keratinocytes, fibroblasts, and platelets. guidetopharmacology.org Activation of PAFR triggers numerous signal transduction pathways, such as those involving phospholipases C, D, and A, mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol-calcium second messenger system. guidetopharmacology.org This activation can lead to a variety of cellular responses, including the production of pro- and anti-inflammatory cytokines, eicosanoids, and more PAF. guidetopharmacology.org PAFR plays a pivotal role in inflammatory responses, oncogenic transformation, tumor growth, angiogenesis, and metastasis, as well as physiological processes like reproduction and lung gas exchange. guidetopharmacology.org

While PAF is not considered the sole mediator of disease, it plays a significant role in several conditions, including bronchial asthma, atherosclerosis, and cardiovascular diseases. nih.govjst.go.jp The activity of PAF is tightly controlled, partly through the variable expression of PAFR on cell surfaces. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24ClN5O2 B564520 Apafant-d8 CAS No. 1185101-22-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1185101-22-7

Molecular Formula

C24H24ClN5O2

Molecular Weight

449.9 g/mol

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-[(1-oxidopyridin-1-ium-4-yl)methylamino]pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C24H23N5O2.ClH/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)28-23(30)21-4-3-13-26-22(21)27-16-18-9-14-29(31)15-10-18;/h3-10,13-15H,1-2,11-12,16H2,(H,26,27)(H,28,30);1H

InChI Key

BEKJHBGMJHRUMU-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=[N+](C=C4)[O-].Cl

Synonyms

4-[3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-1-oxopropyl]morpholine-d8;  WEB 2086BS-d8;  WEB 2086-d8; 

Origin of Product

United States

Synthesis and Isotopic Characterization of Apafant D8

Methodological Approaches for Deuterium (B1214612) Incorporation into Organic Molecules

Deuterium can be introduced into organic molecules through various synthetic strategies. The choice of method often depends on the target molecule's structure, the desired labeling positions, and the required isotopic purity cdnsciencepub.comscielo.org.mx.

Direct Hydrogen-Deuterium Exchange Reactions and Catalytic Processes

Direct hydrogen-deuterium (H-D) exchange is a common method where hydrogen atoms in a molecule are directly replaced by deuterium atoms from a deuterium source, such as deuterium oxide (D₂O) mdpi.comwikipedia.org. This process can be catalyzed by acids, bases, or transition metals mdpi.comwikipedia.org. Metal catalysts, particularly platinum group metals like palladium and platinum, are effective for H-D exchange in various organic frameworks, including aromatic systems and C-H bonds scielo.org.mxmdpi.comsnnu.edu.cnjst.go.jp. The exchange rate is often pH-dependent, especially for exchangeable protons in functional groups like alcohols, amines, and carboxylic acids wikipedia.org. For non-exchangeable hydrogen atoms, harsher conditions involving catalysts and elevated temperatures and pressures may be required to facilitate the exchange wikipedia.organsto.gov.au. Some methods utilize D₂O as the sole deuterium source in the presence of catalysts like Raney Nickel or platinum on carbon jst.go.jpresearchgate.net. Microwave irradiation can also accelerate acid-catalyzed H-D exchange processes mdpi.com.

Synthesis via Deuterated Precursors and Reagents

Another significant approach involves the synthesis of the target molecule using starting materials or reagents that are already enriched with deuterium symeres.comcdnsciencepub.com. This "bottom-up" strategy allows for precise control over the position and number of deuterium atoms incorporated into the final product cdnsciencepub.comacs.org. Common deuterated precursors and reagents include D₂O, deuterated solvents like CD₃OD, and deuterated metal hydrides such as LiAlD₄ or NaBD₄ symeres.comacs.orgresearchgate.netrsc.org. This method is particularly useful when direct exchange is difficult to achieve at specific positions or when high isotopic purity is required cdnsciencepub.com.

Enzymatic Synthesis Strategies for Site-Specific Deuteration

Enzymatic methods offer a route to achieve site-specific and sometimes stereoselective deuterium incorporation, particularly in complex molecules like amino acids and nucleotides researchgate.netrsc.orgnih.govnih.govresearchgate.net. Enzymes can catalyze H-D exchange or reductive deuteration using deuterated water or deuterated cofactors researchgate.netrsc.orgnih.govnih.gov. The high specificity of enzymes allows for the selective deuteration of particular positions within a molecule, which can be challenging to achieve with traditional chemical methods nih.govresearchgate.net. While offering high selectivity, enzymatic methods can sometimes face challenges related to cofactor recycling and substrate scope rsc.orgnih.gov.

Design and Synthetic Pathways for Apafant-d8 with Morpholino-d8 Labeling

This compound is specifically labeled with eight deuterium atoms in the morpholine (B109124) ring lgcstandards.comlookchem.com. This suggests that the synthesis of this compound likely involves the incorporation of a pre-deuterated morpholine moiety into the Apafant (B1666065) structure wipo.intgoogle.com. The unlabelled Apafant molecule contains a morpholine group attached via a propyl chain to the thienotriazolodiazepine core wikipedia.orgnih.gov. Therefore, a synthetic strategy for this compound would likely involve synthesizing or obtaining morpholine-d8 and then coupling it with the appropriate precursor representing the rest of the Apafant molecule.

Patents describe processes for preparing 2,2,6,6-d₄-morpholine derivatives, indicating that deuteration of the morpholine ring is achievable wipo.intgoogle.com. One reported method for synthesizing morpholine-d8 involves a one-pot process using morpholine, D₂O as the deuterium source, and Raney Nickel as a catalyst, achieving near-complete exchange of the methylene (B1212753) hydrogens researchgate.net. Once morpholine-d8 is synthesized, it can be used as a deuterated precursor in the final steps of Apafant synthesis to yield this compound with the deuterium label specifically on the morpholine ring. The specific synthetic route would depend on the established pathway for synthesizing unlabelled Apafant, incorporating the morpholine-d8 at the appropriate stage.

Analytical Methodologies for Deuteration Assessment and Purity

Mass Spectrometry for Isotopic Enrichment and Distribution Determination

Mass spectrometry (MS) is a primary analytical technique for characterizing deuterated compounds resolvemass.caunam.mxrsc.orgnih.gov. It allows for the determination of the molecular weight of the deuterated species and the assessment of isotopic enrichment and distribution rsc.orgnih.gov. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), can distinguish between isotopologues (molecules with the same chemical formula but different isotopic compositions) based on their precise masses rsc.orgnih.gov. By analyzing the isotopic cluster pattern in the mass spectrum, the number of deuterium atoms incorporated into the molecule can be determined rsc.org.

Electrospray ionization (ESI) is a common ionization method used in conjunction with MS for analyzing polar molecules like this compound nih.govnih.gov. ESI-HRMS can be used to study the isotopic purity of deuterated compounds by analyzing the relative abundance of ions corresponding to different H/D isotopologues (D₀ to Dₙ) nih.gov. Tandem mass spectrometry (MS/MS) can provide further structural information and help confirm the position of deuterium labeling by analyzing the fragmentation patterns of the deuterated molecule nih.govnih.govmdpi.com. The fragmentation of a deuterated molecule will produce fragment ions with masses shifted according to the deuterium atoms present in those fragments, providing insights into the deuterium distribution within the molecule nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for confirming the specific positions of deuterium incorporation in this compound. Both ¹H NMR and ²H NMR spectroscopy are employed.

In ¹H NMR spectroscopy, the signals corresponding to the protons that have been replaced by deuterium atoms will be significantly reduced in intensity or completely absent compared to the ¹H NMR spectrum of unlabeled Apafant. This allows for the identification of the regions in the molecule where deuteration has occurred.

Chromatographic Techniques in Deuterated Compound Analysis and Quality Control

Chromatographic techniques are essential for the analysis and quality control of this compound, ensuring its purity and isotopic integrity. High-Performance Liquid Chromatography (HPLC) is commonly used for this purpose.

HPLC can be coupled with various detectors, including UV-Vis detectors and Mass Spectrometry (MS) detectors. HPLC-UV can be used to assess the chemical purity of this compound by separating it from potential impurities. HPLC-MS is particularly valuable for analyzing deuterated compounds. The MS detector provides mass information, allowing for the confirmation of the molecular weight of this compound and the detection of any related impurities, including those with different degrees of deuteration or unlabeled Apafant.

Chromatographic methods are developed and validated to ensure accurate quantification of this compound and its related substances. These methods are critical for quality control to confirm that the synthesized this compound meets the required specifications for research use, including chemical purity and isotopic enrichment.

Molecular and Receptor Level Investigations of Apafant D8

Quantitative Receptor Binding Kinetics and Thermodynamics of Apafant-d8 with PAFR

Specific quantitative receptor binding kinetics and thermodynamic parameters, such as equilibrium dissociation constant (K_D), inhibition constant (K_i), association rate constant (k_on), and dissociation rate constant (k_off), for the interaction of this compound directly with PAFR are not detailed in the retrieved search results. Studies involving Apafant (B1666065) (non-deuterated) have reported its binding characteristics to PAF receptors. opnme.comnih.govdokumen.pub The deuteration at specific positions in this compound is primarily intended to alter its metabolic stability for use in bioanalytical quantification, rather than fundamentally change its receptor binding profile. Therefore, while it is expected that this compound would interact with PAFR similarly to Apafant, specific quantitative data for the deuterated compound in this context are not commonly published.

Equilibrium Dissociation Constant (K_D) and Inhibition Constant (K_i) Determination

Association (k_on) and Dissociation (k_off) Rate Constant Analysis

Analysis of the association (k_on) and dissociation (k_off) rate constants provides insights into the kinetics of ligand-receptor binding. However, detailed studies specifically analyzing these kinetic parameters for the interaction of this compound with PAFR are not present in the search results. Such analyses are more commonly performed for lead compounds during drug discovery and characterization, and specific kinetic differences imparted by deuterium (B1214612) labeling at these positions are not typically the focus of standard investigations, especially when the compound is primarily used as an analytical standard.

Receptor Occupancy and Saturation Characteristics

Information regarding the receptor occupancy and saturation characteristics of this compound binding to PAFR is not available in the searched literature. Studies on receptor binding often involve saturation experiments to determine the total number of binding sites and the affinity of the ligand. nih.govdokumen.pub While Apafant is known to bind specifically to PAFR and exhibit saturable binding, specific data demonstrating these characteristics for the deuterated analog, this compound, were not found.

Functional Characterization in Isolated Cellular and Subcellular Systems

Functional characterization studies in isolated cellular and subcellular systems are crucial for understanding the biological effects of a compound. However, specific detailed functional studies using this compound in such systems, beyond its use as an analytical tool, are not commonly reported in the scientific literature based on the conducted searches. Functional studies on PAFR antagonism, including effects on platelet aggregation and signal transduction, have primarily utilized the non-deuterated Apafant. opnme.comwdh.ac.id

Modulation of PAF-Induced Platelet Aggregation and Neutrophil Responses

Specific data demonstrating the modulation of PAF-induced platelet aggregation and neutrophil responses specifically by this compound were not found in the search results. Platelet-activating factor (PAF) is a potent inducer of platelet aggregation and plays a role in neutrophil activation and chemotaxis. wikipedia.orgctdbase.org The non-deuterated Apafant has been shown to inhibit PAF-induced platelet aggregation and affect neutrophil responses, consistent with its role as a PAFR antagonist. opnme.com However, the functional activity of this compound in these specific assays is not detailed in the retrieved literature.

Analysis of PAFR-Mediated Signal Transduction Pathways (e.g., MAPK Pathway Activation, Phosphoinositol Turnover)

Detailed analysis of the effects of this compound on PAFR-mediated signal transduction pathways, such as MAPK pathway activation or phosphoinositol turnover, is not available in the searched scientific literature. PAFR activation is known to trigger various intracellular signaling cascades. wikipedia.orgnih.gov Studies investigating the impact of PAFR antagonists on these pathways have typically involved the non-deuterated Apafant or other PAFR antagonists. opnme.comdokumen.pubnih.gov Specific data on how this compound influences these pathways were not found.

Effects on Gene Expression Profiles in Relevant Cell Lines (e.g., PAF-r, α-globin, β-globin, c-myb)

Investigation of Isotope Effects on Molecular Interactions and Biological Activity

The incorporation of deuterium into a molecule can lead to isotope effects, which are differences in chemical and physical properties between isotopologues of a molecule. These effects can influence reaction rates (kinetic isotope effects) and equilibrium processes, including molecular binding and conformational dynamics.

Impact of Deuteration on Conformational Dynamics and Binding Affinity

Deuteration can subtly alter the vibrational modes and zero-point energy of a molecule, which can, in turn, affect its conformational dynamics. These changes in flexibility and shape could potentially influence how the ligand interacts with its receptor binding site. While this compound has a slightly different molecular weight compared to Apafant due to the incorporated deuterium atoms pharmaffiliates.comnih.gov, the provided information does not detail studies specifically investigating the impact of this deuteration on the conformational dynamics of this compound or its binding affinity to the PAF receptor. Binding affinity is typically quantified by parameters like the dissociation constant (Kd) or inhibition constant (Ki). Comparing these values for this compound and Apafant would indicate whether deuteration alters the strength of the ligand-receptor interaction.

Advanced Research Applications of Apafant D8 As a Biochemical Probe

Elucidation of Platelet-Activating Factor (PAF) Pathway Mechanisms in Disease Models

The platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathophysiological processes, primarily by activating its cognate receptor, PAFR. mdpi.comwikipedia.orgnih.gov Dysregulation of the PAF pathway has been implicated in numerous disease states, including inflammatory disorders, allergic reactions, cardiovascular diseases, and cancer. mdpi.comnih.govcaymanchem.comopnme.comfrontiersin.orgnih.gov Apafant (B1666065), by selectively blocking PAFR, has been extensively used to investigate the specific contributions of PAF signaling in these conditions within various disease models. opnme.comopnme.com Apafant-d8, as a labeled counterpart, is instrumental in these studies, particularly for quantitative analysis of Apafant's distribution, metabolism, and engagement with the PAF pathway components in complex biological systems.

Investigation of PAFR in Inflammatory and Immunological Processes

PAFR plays a significant role in mediating inflammatory and immunological responses. mdpi.comwikipedia.orgnih.govnih.gov Activation of PAFR on various cell types, including platelets, leukocytes, and endothelial cells, leads to the release of pro-inflammatory mediators and the recruitment of immune cells to sites of inflammation. mdpi.comwikipedia.orgnih.gov Research utilizing Apafant has demonstrated the involvement of PAFR in inflammatory cascades. For instance, Apafant has been shown to attenuate PAF-induced paw edema in rats, indicating the contribution of PAFR activation to this inflammatory response. opnme.com Studies investigating the role of PAFR in inflammatory processes often involve quantifying the levels of PAF or its antagonists in biological samples. This compound serves as a crucial internal standard in mass spectrometry-based bioanalytical assays for the accurate quantification of Apafant, enabling researchers to correlate drug exposure with observed biological effects in inflammatory models.

Role in Allergic Responses and Anaphylactic Shock Models

PAF is recognized as a key mediator in allergic reactions and anaphylaxis, contributing to increased vascular permeability, bronchoconstriction, and platelet activation. wikipedia.orgnih.govcaymanchem.commdpi.com Studies in animal models have highlighted the critical role of PAFR in the severity of anaphylactic responses. PAFR knockout mice, for example, exhibit less severe anaphylaxis compared to wild-type animals. mdpi.com Apafant has been evaluated in models of allergic conjunctivitis and anaphylactic shock. It demonstrated inhibitory effects on allergic responses in experimental allergic conjunctivitis in guinea pigs and prevented antigen-induced anaphylactic shock and bronchoconstriction in these models. opnme.comnih.gov The use of this compound in such studies can aid in understanding the pharmacokinetics of Apafant in the context of acute allergic reactions and how its concentration at target sites correlates with the observed protective effects.

Studies in Cardiovascular and Neoplastic Research Models

Beyond inflammation and allergy, the PAF pathway has been implicated in cardiovascular diseases and cancer. mdpi.comnih.govcaymanchem.comopnme.comfrontiersin.orgnih.gov In cardiovascular research, PAFR activation contributes to processes such as thrombosis and atherosclerosis. mdpi.comnih.gov Apafant has shown protective effects in models of cardiovascular injury, including the reduction of infarct size in rats. caymanchem.com In the context of neoplastic research, aberrant PAFR signaling can promote tumor cell proliferation, survival, and angiogenesis. frontiersin.org Apafant has demonstrated anticancer activity and the ability to inhibit the growth of certain cancer cells in vitro. caymanchem.commedchemexpress.com this compound can be utilized in these diverse disease models for quantitative analysis of Apafant, supporting the investigation of dose-response relationships and the correlation between Apafant levels and its therapeutic effects in cardiovascular and neoplastic settings.

Application in in vitro Pharmacological Research Methodologies

This compound is also a valuable tool in in vitro pharmacological research, particularly in the development and validation of assays for studying PAFR and screening for potential PAFR antagonists.

Use as a Reference Standard in Bioanalytical Assays

Due to its isotopic labeling, this compound is ideally suited for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), developed to measure Apafant concentrations in biological matrices (e.g., plasma, tissue homogenates). pharmaffiliates.comlabmix24.com The stable isotopic enrichment of this compound ensures that it behaves identically to unlabeled Apafant during sample preparation and chromatographic separation, while being distinguishable by mass spectrometry. This allows for accurate and reliable quantification of Apafant, compensating for potential variations in sample processing and instrument performance. This application is critical for pharmacokinetic studies and for determining drug exposure in various in vitro and in vivo research settings.

Development and Validation of Assays for PAFR Antagonist Screening

In the development and validation of in vitro assays for screening PAFR antagonists, labeled ligands are essential tools. While tritiated PAF ([³H]PAF) has been historically used in radioligand binding assays to determine the affinity of compounds for PAFR, a labeled PAFR antagonist like this compound could potentially be employed in similar binding studies or in displacement assays. opnme.comopnme.com These assays are fundamental for characterizing the binding properties of novel compounds to PAFR and determining their potency as antagonists (e.g., Ki values). Apafant itself is known to bind to human PAFR with high affinity, exhibiting a Ki value of approximately 9.9 nM in binding assays using human platelets. caymanchem.commedchemexpress.com It also inhibits PAF-induced platelet and neutrophil aggregation with IC50 values in the nanomolar range. opnme.comopnme.com

The use of a labeled antagonist such as this compound in competition binding assays with a labeled agonist (like [³H]PAF) or even in direct binding studies (if a suitable labeled form with high specific activity is available) can provide valuable information about the binding site and mechanism of interaction of potential new PAFR ligands. Furthermore, in functional assays measuring PAFR activation (e.g., calcium mobilization or aggregation), this compound could potentially be used in specific experimental designs, although its primary role as a probe in such assays is more likely related to quantifying the antagonist itself rather than directly probing receptor function in the same way a labeled agonist would.

The quantitative data obtained from assays utilizing Apafant (and where this compound could serve as an internal standard for accurate quantification) are crucial for comparing the potency and efficacy of different PAFR antagonists.

Assay TypeTargetSpeciesApafant Activity (Example Data)Reference
Radioligand Binding (Displacement of [³H]PAF)Human PAFRHumanKD = 15 nM opnme.comopnme.com
Platelet Aggregation InhibitionPAF-inducedHumanIC50 = 170 nM opnme.comopnme.com
Neutrophil Aggregation InhibitionPAF-inducedHumanIC50 = 360 nM opnme.comopnme.com
PAFR Binding InhibitionHuman PAFRHumanKi = 9.9 nM caymanchem.commedchemexpress.com

Integration in Radioligand Binding and Displacement Studies using Tritiated Analogs

Radioligand binding assays are fundamental techniques in pharmacology for characterizing receptor interactions, including the affinity and selectivity of ligands. These studies typically involve the use of a radioactively labeled ligand, such as a tritiated ([³H]) analog, that binds to the receptor of interest. By measuring the binding of the radioligand in the presence of varying concentrations of an unlabeled compound, researchers can determine the unlabeled compound's ability to compete for the receptor binding site. This competition provides insights into the binding affinity of the unlabeled compound. revvity.comnih.goveuropeanpharmaceuticalreview.com

Apafant, the non-deuterated form of this compound, has been characterized using radioligand binding studies involving tritiated ligands such as [³H]PAF or [³H]Apafant itself. These experiments have demonstrated that Apafant binds with high affinity to the PAF receptor, displacing the binding of the labeled agonist or antagonist. opnme.comopnme.comahajournals.orgjst.go.jpcore.ac.uknih.gov For instance, Apafant has been shown to competitively inhibit [³H]PAF binding to human platelets with an equilibrium dissociation constant (Kᵢ) of approximately 15 nM. opnme.comahajournals.org Studies using [³H]Apafant have also characterized its binding to PAF receptors on various cell types, such as guinea pig peritoneal macrophages, revealing specific, saturable binding sites. nih.gov

While this compound is a labeled analog, its utility in this specific context (radioligand binding studies using tritiated analogs) is not as the primary radioligand itself, as it is deuterated, not tritiated. However, the principles established through studies using tritiated Apafant or PAF are directly relevant to understanding the target interaction of Apafant and its labeled forms. Deuterated analogs like this compound are primarily employed in mass spectrometry-based applications, which are discussed in the following sections. The binding data obtained from radioligand studies with tritiated analogs of Apafant or PAF provide crucial context for interpreting the behavior of this compound in quantitative bioanalysis and metabolic studies, confirming its interaction with the PAF receptor.

Illustrative Binding Affinity Data for Apafant:

LigandReceptorSpeciesAssay TypeAffinity (Kᵢ or Kᴅ)Reference
ApafantPAF ReceptorHuman[³H]PAF Displacement~15 nM (Kᵢ) opnme.comahajournals.org
[³H]ApafantPAF ReceptorHumanSaturation Binding18.9 nM (Kᴅ) core.ac.uk
[³H]ApafantPAF ReceptorGuinea Pig MacrophagesSaturation Binding8.22 nM (pKd = 8.22) nih.gov
ApafantPAF ReceptorHumanInhibition of [³H]PAF Binding9.9 nM (Kᵢ) medchemexpress.comcaymanchem.com

Utilization in Metabolomic and Pharmacokinetic Research Principles

Metabolomics and pharmacokinetics are disciplines focused on studying the complete set of metabolites within a biological system and the fate of xenobiotics (like drugs) within an organism, respectively. sigmaaldrich.cn Stable isotope-labeled compounds, such as this compound, are invaluable tools in these research areas, providing a means to track the compound and its metabolites with high specificity and sensitivity, particularly when coupled with mass spectrometry detection. the-innovation.orgbitesizebio.comisotope.commdpi.comnih.gov

Methodological Contributions to Drug Metabolism Research

Drug metabolism research focuses on how the body breaks down and eliminates pharmaceutical compounds. Understanding drug metabolism is crucial for assessing efficacy, determining appropriate dosing, and identifying potential drug-drug interactions. Labeled compounds play a significant role in these studies. scispace.com

Deuterated analogs like this compound contribute significantly to drug metabolism research methodologies. When the non-labeled drug and its deuterated analog are administered simultaneously or the deuterated analog is used in in vitro metabolism studies (e.g., with liver microsomes or hepatocytes), mass spectrometry can easily distinguish between the parent drug, the labeled analog, and their respective metabolites based on their mass difference. This allows for:

Identification of Metabolites: By comparing the mass spectra of samples containing the labeled and unlabeled compounds, researchers can identify potential metabolites by looking for peaks with the expected mass shift corresponding to the incorporated deuterium (B1214612) atoms.

Determination of Metabolic Pathways: Tracing the deuterium label through different metabolic products helps to confirm the metabolic pathways involved (e.g., oxidation, reduction, hydrolysis, conjugation).

Quantitative Metabolism Studies: Labeled analogs can be used to quantify the formation rate of metabolites, providing crucial data on the kinetics of metabolic enzymes. Studies on the disposition of Apafant have investigated factors like transporter involvement, where labeled versions (though the specific isotope might vary) are instrumental in tracking the compound's movement and transformation within the organism. nih.govnih.govmdpi-res.com

Quantitative Analysis in Complex Biological Matrices using Deuterated Internal Standards

Accurate and precise quantification of drugs and metabolites in complex biological matrices (such as plasma, urine, or tissue extracts) is a critical aspect of pharmacokinetic and drug metabolism studies. Biological matrices contain numerous endogenous compounds that can interfere with the ionization and detection of analytes during mass spectrometry analysis, a phenomenon known as matrix effect. nih.govresearchgate.net

Deuterated internal standards, such as this compound for the quantification of Apafant, are considered the gold standard for quantitative analysis using mass spectrometry, particularly LC-MS/MS. sigmaaldrich.cnnih.govscispace.comcerilliant.comlumiprobe.com The principle relies on the fact that the deuterated internal standard is chemically identical to the analyte (Apafant) except for the presence of deuterium atoms, which slightly alters its mass but generally not its chemical behavior or chromatographic properties. scispace.comcerilliant.com

When a known amount of this compound is added to a biological sample containing an unknown amount of Apafant, both compounds are subjected to the same sample preparation procedures, chromatographic separation, and ionization processes. Since they behave very similarly, the deuterated internal standard effectively mimics the analyte's behavior throughout the analytical method. By measuring the ratio of the signal intensity of Apafant to that of this compound using mass spectrometry, variations in sample processing, matrix effects, and instrument performance are normalized. sigmaaldrich.cnnih.govcerilliant.com This ratio is then used to accurately determine the concentration of Apafant in the original sample based on a calibration curve prepared using known concentrations of Apafant and a constant amount of this compound.

The use of this compound as an internal standard for Apafant quantification in biological matrices offers several advantages:

Compensation for Matrix Effects: It accounts for ion suppression or enhancement caused by co-eluting matrix components. sigmaaldrich.cnnih.govresearchgate.netcerilliant.com

Improved Reproducibility and Accuracy: It corrects for variations in sample preparation, injection volume, and chromatographic retention times. sigmaaldrich.cnscispace.comcerilliant.com

Enhanced Sensitivity: While not directly increasing sensitivity, it allows for more reliable quantification at lower concentrations by providing a stable reference signal. cerilliant.com

This methodological contribution of deuterated internal standards is indispensable for obtaining reliable quantitative data on Apafant concentrations in various biological samples, which is essential for understanding its pharmacokinetics and supporting drug development research.

Future Directions and Emerging Research Avenues for Deuterated Pafr Antagonists

Development of Next-Generation Deuterated Analogs for Enhanced Research Utility

The primary rationale for developing deuterated compounds is to leverage the kinetic isotope effect (KIE). The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage, particularly during metabolic processes mediated by enzymes like the cytochrome P450 (CYP450) family. This can lead to a slower rate of metabolism, which in turn can enhance a molecule's half-life and bioavailability.

For a compound like Apafant (B1666065), which has been investigated in various disease models, deuteration offers the potential to create next-generation analogs with superior research characteristics. By strategically replacing hydrogen atoms with deuterium at known sites of metabolic oxidation ("soft spots"), researchers can design molecules like Apafant-d8 with a more predictable and stable pharmacokinetic profile.

Potential Advantages of Next-Generation Deuterated PAFR Antagonists:

Improved Metabolic Stability: Slower metabolism can lead to a longer plasma half-life, allowing for less frequent administration in preclinical models and maintaining more stable plasma concentrations.

Reduced Metabolite-Mediated Effects: Deuteration can decrease the formation of specific metabolites. This is particularly advantageous if a metabolite is inactive, toxic, or has off-target effects that could confound experimental results.

Enhanced Bioavailability: By reducing first-pass metabolism, a higher proportion of the administered antagonist may reach systemic circulation and its target, the PAF receptor.

The development of such enhanced analogs is not merely theoretical; companies are actively developing next-generation deuterated inhibitors for various targets to improve tolerability and efficacy. This "deuterium switch" strategy is a viable approach to refine existing pharmacological tools. The improved properties of these next-generation deuterated PAFR antagonists would make them more robust and reliable probes for in vivo studies.

Table 1: Theoretical Pharmacokinetic Comparison of Apafant and this compound

ParameterApafant (Hypothetical)This compound (Projected)Rationale for Improvement
Metabolic ClearanceHighReducedKinetic Isotope Effect slows enzymatic breakdown of the C-D bond.
Plasma Half-life (t½)ShortExtendedDecreased rate of metabolism leads to longer persistence in circulation.
BioavailabilityModerateIncreasedReduced first-pass metabolism allows more of the active compound to be absorbed.
Formation of Oxidative MetabolitesStandardPotentially ReducedDeuteration at metabolic "hot spots" can block or slow the formation of specific metabolites.

Integration of Deuterated Apafant Analogs in Advanced Structural Biology Studies

Despite the identification of numerous PAFR antagonists, the precise molecular structure of the antagonist binding site on the PAF receptor remains elusive. This knowledge gap hinders the rational design of new and more potent therapeutics. G protein-coupled receptors (GPCRs), like PAFR, are notoriously difficult to study using techniques like X-ray crystallography due to their dynamic nature and membrane-embedded structure. Deuterated ligands such as this compound offer unique advantages that can help overcome these challenges.

One key application is in Nuclear Magnetic Resonance (NMR) spectroscopy . NMR can provide atomic-level insights into ligand-receptor interactions in a solution state that is closer to the physiological environment. Because deuterium has different magnetic properties than hydrogen, selectively deuterated ligands can be used in advanced NMR experiments to simplify complex spectra and pinpoint the exact conformation of the antagonist when it is bound within the receptor's pocket.

Furthermore, deuterated compounds are indispensable tools in mass spectrometry (MS) -based quantitative studies. this compound serves as an ideal internal standard for quantifying non-deuterated Apafant in biological samples. Because it is chemically identical to Apafant but has a different mass, it behaves identically during sample extraction and ionization but is easily distinguished by the mass spectrometer. This allows for highly accurate and precise measurements of receptor binding affinity and occupancy, which are critical parameters for structural and functional studies. The use of internal standards is a standard component of robust quantitative experiments.

Table 2: Applications of Deuterated Apafant Analogs in Structural Biology

TechniqueApplication of this compoundScientific Insight Gained
Nuclear Magnetic Resonance (NMR)As a selectively labeled ligand to study receptor-ligand complexes.Provides information on the conformation and dynamics of the antagonist within the PAFR binding pocket.
Mass Spectrometry (MS)As a stable isotope-labeled internal standard for quantitative analysis. Enables highly accurate and precise quantification of antagonist binding in competitive binding assays and pharmacokinetic studies.
Hydrogen-Deuterium Exchange (HDX)-MSAs a tool to probe conformational changes in the PAF receptor upon binding.Helps map the regions of the receptor that become more or less solvent-exposed when the antagonist binds, revealing details of the binding interface.

Expanding the Scope of Deuterated PAFR Antagonists in Novel Preclinical Models

The PAF receptor is implicated in a wide array of diseases, including chronic inflammatory conditions, cancer, allergies, and ocular diseases. Preclinical studies in animal models are essential for validating PAFR as a therapeutic target and for testing the efficacy of new antagonists. The improved pharmacokinetic properties of deuterated antagonists like this compound can significantly enhance the quality and reliability of these studies.

In models of chronic disease, which require long-term treatment, a more stable antagonist with a longer half-life allows for a dosing regimen that maintains consistent target engagement. This reduces the "peaks and troughs" in drug concentration associated with less stable compounds, leading to a clearer correlation between PAFR blockade and the observed therapeutic effect. For instance, Apafant has been shown to be effective in experimental models of allergic conjunctivitis, and a deuterated analog could provide more sustained efficacy in such chronic models.

Moreover, the field of in vivo imaging is beginning to leverage deuterated compounds. Deuterium metabolic imaging (DMI) is an emerging, non-invasive MRI-based technique that can trace the fate of deuterated molecules in the body. While primarily used for metabolic studies, this technology holds the potential to track the distribution and target engagement of deuterated drugs like this compound in living organisms, providing invaluable data for preclinical development. The ability to visualize where the antagonist accumulates could confirm target tissue penetration and help explain observed efficacy or lack thereof in different disease models. The improved pharmacokinetic profiles of deuterated drugs have already been shown to translate into stronger antitumor activity in preclinical xenograft models for other therapeutic targets.

The development of novel PAFR antagonists with favorable properties remains an active area of research for treating conditions from inflammation to ocular diseases. The enhanced characteristics of deuterated analogs position them as superior tools to explore these complex pathologies with greater precision and reliability.

Q & A

Q. How can longitudinal studies on this compound’s chronic effects be designed to minimize attrition bias?

  • Methodological Answer : Implement blinded randomization and electronic data capture systems (e.g., REDCap) to reduce human error. Use mixed-effects models to handle missing data and conduct sensitivity analyses (e.g., worst-case scenarios). Pre-register protocols on platforms like ClinicalTrials.gov or Open Science Framework to enhance transparency .

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